(S,R,R,S)-Nebivolol belongs to the class of adrenergic beta-receptor antagonists. It is classified as a non-selective beta-blocker with additional vasodilatory properties due to its action on endothelial nitric oxide synthase. This classification highlights its dual functionality in both blocking adrenergic receptors and promoting vascular relaxation.
The synthesis of (S,R,R,S)-Nebivolol involves several complex steps, typically starting from precursor compounds that undergo various transformations. The processes can be broadly categorized into two main approaches: chiral auxiliary methods and enzymatic resolutions.
(S,R,R,S)-Nebivolol has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties.
The stereochemistry around the chiral centers plays a vital role in determining the pharmacodynamics and pharmacokinetics of the drug.
The chemical reactions involving (S,R,R,S)-Nebivolol primarily focus on its synthesis and subsequent modifications:
(S,R,R,S)-Nebivolol operates through multiple mechanisms:
(S,R,R,S)-Nebivolol possesses distinct physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations.
(S,R,R,S)-Nebivolol has several significant applications in medicine:
(S,R,R,S)-Nebivolol is a stereochemically defined isomer of the β-adrenergic blocker nebivolol, possessing a complex molecular architecture. Its systematic IUPAC name is (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol, reflecting the absolute configurations at its four chiral centers [7]. The molecular formula is C₂₂H₂₅F₂NO₄, with a molecular weight of 405.44 g/mol [5] [6]. Structurally, it features two 6-fluorochroman rings linked through an ethanolamine bridge containing a secondary amine functionality. This arrangement creates a pseudo-symmetrical structure where the chiral centers at C-2 (chromans) and C-1' (hydroxy groups) dictate its three-dimensional orientation and biological interactions [8].
Table 1: Molecular Identification Data for (S,R,R,S)-Nebivolol
Property | Value |
---|---|
IUPAC Name | (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
CAS Registry Number | 119365-23-0 |
Molecular Formula | C₂₂H₂₅F₂NO₄ |
Molecular Weight | 405.44 g/mol |
Synonyms | (S,1R,1'R)-2,2'-Azanediylbis(1-((S)-6-fluorochroman-2-yl)ethanol) |
Nebivolol contains four asymmetric carbon atoms, generating 16 possible stereoisomers. However, molecular symmetry reduces this number to 10 distinct stereoisomeric forms due to the plane of symmetry through the nitrogen atom of the ethanolamine bridge [8]. The chiral centers are located at:
The (S,R,R,S) configuration specifically designates:
This isomer exists as a component of the pharmacologically active d-nebivolol (SRRR-enantiomer), which is a 1:1 mixture of (S,R,R,R)- and (S,R,R,S)-nebivolol [10]. Synthetic pathways to access this specific isomer typically involve stereoselective synthesis starting from enantiomerically pure (R)- and (S)-6-fluorochroman-2-carboxylic acids, followed by oxirane ring formation and nucleophilic opening with ammonia under controlled conditions to preserve stereochemical integrity [8].
Table 2: Stereochemical Configurations of Key Nebivolol Isomers
Isomer Designation | Chroman-1 (C-2) | Side Chain-1 (C-1') | Side Chain-2 (C-1') | Chroman-2 (C-2) | Pharmacological Role |
---|---|---|---|---|---|
(S,R,R,S)-Nebivolol | S | R | R | S | β1-blockade component |
(R,S,S,R)-Nebivolol | R | S | S | R | Vasodilatory component |
d-Nebivolol (SRRR) | S | R | R | R | Primary β1-antagonist activity |
l-Nebivolol (RSSS) | R | S | S | S | Endothelial NO modulation |
The (S,R,R,S) and (R,S,S,R) isomers exhibit markedly distinct pharmacological profiles despite their stereochemical relationship. As a constituent of d-nebivolol (SRRR), the (S,R,R,S) isomer contributes significantly to β1-adrenergic receptor blockade with high selectivity. This contrasts sharply with the (R,S,S,R) isomer, which is a component of l-nebivolol (RSSS) and primarily facilitates endothelium-dependent vasodilation via stimulation of nitric oxide (NO) synthase [2] [10].
The molecular basis for this divergence lies in their three-dimensional interaction with biological targets:
Metabolically, the isomers demonstrate stereoselective clearance patterns. Clinical studies show the (R,S,S,R)-containing l-enantiomer exhibits approximately twofold higher plasma exposure (AUC) compared to the d-enantiomer following oral administration of racemic nebivolol. This is attributed to stereoselective first-pass metabolism where cytochrome P450 enzymes (notably CYP2D6) preferentially metabolize the (S,R,R,S)-containing d-enantiomer [10].
X-ray diffraction (XRD) analysis unequivocally confirms the absolute configuration of (S,R,R,S)-nebivolol. Single-crystal studies reveal a dihedral angle of 82.5° between the two chroman ring systems, creating a twisted molecular conformation. The Flack parameter (x=0) definitively established the absolute stereochemistry. Key crystallographic features include:
Nuclear Magnetic Resonance (NMR) spectroscopy provides solution-state conformation evidence:
Infrared (IR) Spectroscopy identifies key functional groups:
High-performance liquid chromatography (HPLC) methods utilizing chiral stationary phases (e.g., Chirobiotic® V) achieve baseline separation of (S,R,R,S)-nebivolol from other isomers with a resolution factor >1.7. The retention time (3.32 min) under reversed-phase conditions (acetonitrile:ammonium acetate, pH 3.5) provides analytical validation of stereochemical purity [4] [10].
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal the exceptional conformational stability of (S,R,R,S)-nebivolol. The minimum energy conformation features:
Molecular dynamics simulations in simulated physiological environments demonstrate that the (S,R,R,S) configuration maintains >95% native conformation over 100ns trajectories, while other isomers undergo significant conformational shifts. This stability arises from three key factors:
Docking simulations with the human β1-adrenergic receptor (PDB ID: 7BVQ) show the (S,R,R,S) isomer achieves a binding energy of -9.8 kcal/mol, forming critical interactions:
Table 3: Computational Parameters for (S,R,R,S)-Nebivolol Conformation
Parameter | Value | Methodology |
---|---|---|
Intramolecular H-bond energy | -5.8 kcal/mol | DFT B3LYP/6-31G(d,p) |
Torsional barrier (C-N) | 12.3 kcal/mol | Potential energy surface scan |
Solvation free energy | -45.6 kcal/mol | PCM water model |
β1-Adrenoceptor ΔG binding | -9.8 kcal/mol | Molecular docking (AutoDock) |
Chroman ring dihedral | 82.5° | X-ray/DFT comparison |
RMSD (100ns MD) | 0.85 Å | AMBER force field |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7